
3(2H)-Pyridazinone, 4,5-dihydro-4-hydroxy-6-(p-hydroxyphenyl)-4-methyl-2-(2-morpholinoethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is primarily composed of silver (Ag) and cobalt (Co), with a molecular formula of Ag253Co33H2O . The high silver content in AG 253 contributes to its distinctive characteristics, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AG 253 typically involves the reaction of silver nitrate (AgNO3) with cobalt salts under controlled conditions. One common method includes dissolving silver nitrate in nitric acid and then adding cobalt chloride (CoCl2) to the solution. The reaction is carried out at a specific temperature and pH to ensure the formation of AG 253. The resulting compound is then purified through filtration and recrystallization .
Industrial Production Methods
Industrial production of AG 253 follows a similar approach but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the compound. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and purity. The final product is subjected to rigorous quality control tests to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
AG 253 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of silver and cobalt, which exhibit distinct chemical behaviors.
Common Reagents and Conditions
Oxidation: AG 253 can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of AG 253 can be achieved using reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4).
Substitution: AG 253 can undergo substitution reactions with halides such as chlorine (Cl2) or bromine (Br2).
Major Products Formed
The major products formed from these reactions include silver oxide, cobalt oxide, metallic silver, metallic cobalt, and various silver and cobalt halides. These products have significant applications in different fields, including catalysis, electronics, and materials science .
Scientific Research Applications
AG 253 has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: AG 253 is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: In biological research, AG 253 is utilized for its antimicrobial properties.
Industry: In the industrial sector, AG 253 is used in the production of conductive inks and coatings.
Mechanism of Action
The mechanism of action of AG 253 primarily involves the release of silver ions (Ag+) and cobalt ions (Co2+). These ions interact with various molecular targets and pathways, leading to their observed effects.
Comparison with Similar Compounds
AG 253 can be compared with other silver and cobalt compounds to highlight its uniqueness. Some similar compounds include:
Silver Nitrate (AgNO3): Silver nitrate is a widely used silver compound with strong antimicrobial properties.
Cobalt Chloride (CoCl2): Cobalt chloride is commonly used in various industrial applications.
Silver Oxide (Ag2O): Silver oxide is another silver compound with significant applications in catalysis and electronics.
Properties
CAS No. |
33048-53-2 |
|---|---|
Molecular Formula |
C17H24ClN3O4 |
Molecular Weight |
369.8 g/mol |
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-5-methyl-1-(2-morpholin-4-ylethyl)-4H-pyridazin-6-one;hydrochloride |
InChI |
InChI=1S/C17H23N3O4.ClH/c1-17(23)12-15(13-2-4-14(21)5-3-13)18-20(16(17)22)7-6-19-8-10-24-11-9-19;/h2-5,21,23H,6-12H2,1H3;1H |
InChI Key |
MMTGSIBSLHBKDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NN(C1=O)CCN2CCOCC2)C3=CC=C(C=C3)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


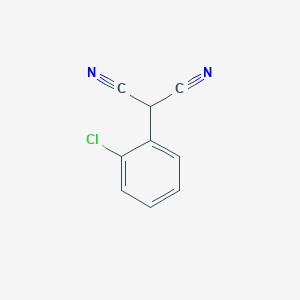
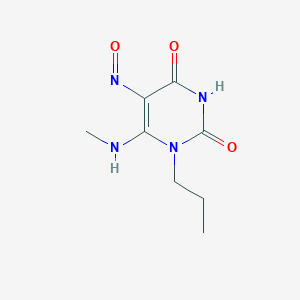
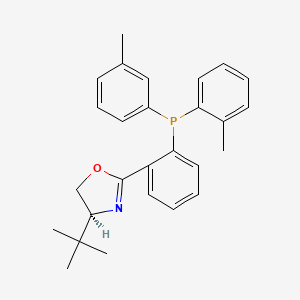
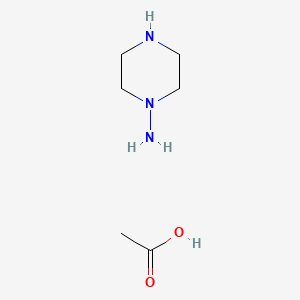
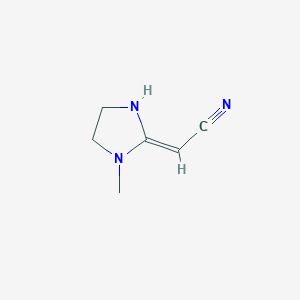
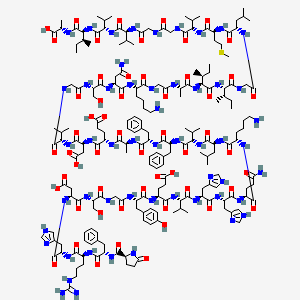
![2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]hexanoate](/img/structure/B13825121.png)
![2-[3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine](/img/structure/B13825125.png)

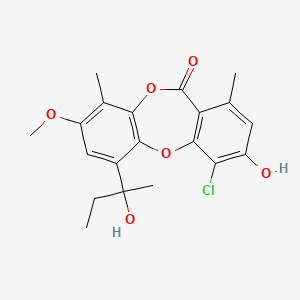
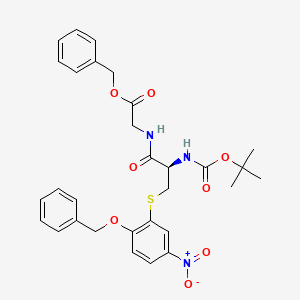
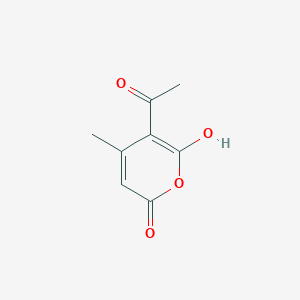
![1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI)](/img/structure/B13825157.png)

